Cas no 1807067-05-5 (4-Cyano-5-methyl-2-(trifluoromethoxy)benzenesulfonyl chloride)

4-Cyano-5-methyl-2-(trifluoromethoxy)benzenesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 4-Cyano-5-methyl-2-(trifluoromethoxy)benzenesulfonyl chloride
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- Inchi: 1S/C9H5ClF3NO3S/c1-5-2-8(18(10,15)16)7(3-6(5)4-14)17-9(11,12)13/h2-3H,1H3
- InChI Key: ZYBBRPRGCZIGPP-UHFFFAOYSA-N
- SMILES: ClS(C1C=C(C)C(C#N)=CC=1OC(F)(F)F)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 450
- XLogP3: 3.2
- Topological Polar Surface Area: 75.5
4-Cyano-5-methyl-2-(trifluoromethoxy)benzenesulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010013171-250mg |
4-Cyano-5-methyl-2-(trifluoromethoxy)benzenesulfonyl chloride |
1807067-05-5 | 97% | 250mg |
504.00 USD | 2021-07-05 | |
Alichem | A010013171-500mg |
4-Cyano-5-methyl-2-(trifluoromethoxy)benzenesulfonyl chloride |
1807067-05-5 | 97% | 500mg |
815.00 USD | 2021-07-05 | |
Alichem | A010013171-1g |
4-Cyano-5-methyl-2-(trifluoromethoxy)benzenesulfonyl chloride |
1807067-05-5 | 97% | 1g |
1,519.80 USD | 2021-07-05 |
4-Cyano-5-methyl-2-(trifluoromethoxy)benzenesulfonyl chloride Related Literature
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
Additional information on 4-Cyano-5-methyl-2-(trifluoromethoxy)benzenesulfonyl chloride
Comprehensive Overview of 4-Cyano-5-methyl-2-(trifluoromethoxy)benzenesulfonyl chloride (CAS No. 1807067-05-5)
4-Cyano-5-methyl-2-(trifluoromethoxy)benzenesulfonyl chloride (CAS No. 1807067-05-5) is a specialized sulfonyl chloride derivative with significant applications in organic synthesis and pharmaceutical intermediates. This compound features a unique molecular structure combining a cyano group, a methyl substituent, and a trifluoromethoxy moiety, making it a versatile building block for advanced chemical transformations. Its CAS number 1807067-05-5 ensures precise identification in regulatory and research contexts.
The growing demand for fluorinated compounds in drug discovery and agrochemicals has heightened interest in 4-Cyano-5-methyl-2-(trifluoromethoxy)benzenesulfonyl chloride. Researchers frequently search for "sulfonyl chloride applications" or "trifluoromethoxy benzene derivatives," reflecting its relevance in modern synthetic chemistry. Its electron-withdrawing groups enhance reactivity, enabling efficient nucleophilic substitutions—a key reason it’s favored in peptide coupling and cross-coupling reactions.
From an industrial perspective, CAS 1807067-05-5 is valued for its role in producing high-performance materials and bioactive molecules. Recent trends show increased queries like "how to handle sulfonyl chlorides safely" and "cyano-substituted benzene uses," underscoring both its utility and the need for proper handling protocols. The compound’s thermal stability and compatibility with diverse solvents further expand its applications in catalysis and material science.
Environmental and regulatory considerations are also critical when discussing 4-Cyano-5-methyl-2-(trifluoromethoxy)benzenesulfonyl chloride. Innovations in green chemistry have led to optimized synthetic routes that minimize waste, aligning with global sustainability goals. Searches for "eco-friendly sulfonation methods" or "PFAS alternatives" highlight the industry’s shift toward safer fluorinated compounds, where this molecule’s balanced properties offer advantages.
In summary, 1807067-05-5 represents a cutting-edge intersection of functional group diversity and synthetic utility. Its design caters to evolving needs in medicinal chemistry and industrial applications, while its structural motifs address challenges in selectivity and efficiency. As research progresses, this compound is poised to remain a focal point for innovations in organofluorine chemistry and beyond.
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